4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline
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Overview
Description
4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9BrFNO It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to introduce a nitro group.
Reduction of Nitro Group: The nitro group is then reduced to form the corresponding amine.
Halogenation: The amine is subjected to halogenation to introduce bromine and fluorine atoms at specific positions on the aromatic ring.
Furan-2-ylmethyl Substitution: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(furan-2-ylmethyl)benzamide
- 4-bromo-2-fluoroaniline
- N-(furan-2-ylmethyl) 3-bromo-4-fluoro-benzamide
Uniqueness
4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline is unique due to the specific combination of bromine, fluorine, and furan-2-ylmethyl substituents on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H9BrFNO |
---|---|
Molecular Weight |
270.10 g/mol |
IUPAC Name |
4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H9BrFNO/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 |
InChI Key |
BHZQUQYVYDADDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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